1-Decanol, 10-chloro-
Overview
Description
“1-Decanol, 10-chloro-” is a chemical compound with the molecular formula C10H21ClO . It is also known as 10-Chloro-1-decanol .
Molecular Structure Analysis
The molecular weight of “1-Decanol, 10-chloro-” is 192.726 Da . The IUPAC Standard InChI is InChI=1S/C10H21ClO/c11-9-7-5-3-1-2-4-6-8-10-12/h12H,1-10H2 . The IUPAC Standard InChIKey is OTUSESJECXGMIV-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“1-Decanol, 10-chloro-” has a density of 1.0±0.1 g/cm3 . Its boiling point is 279.7±0.0 °C at 760 mmHg . The vapour pressure is 0.0±1.3 mmHg at 25°C . The flash point is 121.9±15.3 °C . The index of refraction is 1.453 .
Scientific Research Applications
Application 1: Cold Chain Transport
- Summary of Application : “1-Decanol, 10-chloro-” is used in the creation of composite Phase Change Materials (PCMs) for use in cold chain transport portable boxes. These PCMs offer efficient solutions for energy sustainability .
- Methods of Application : The composite PCMs are prepared using 1-decanol, expanded graphite (EG) with high thermal conductivity, and silica aerogel (SA), which is often used for thermal insulation protection, through the vacuum absorption method . The optimum contents of EG and SA in the composite PCMs are determined to be 9 and 14 wt.%, respectively .
- Results or Outcomes : The fabricated composite PCMs maintain good thermal stability even after 220 heating/cooling cycles . The thermal conductivity enhancement of EG-PCM and SA-PCM is 16.09 times and 1.21 times of the neat PCM, respectively . They could effectively maintain the temperature and acidity of yogurt for several hours without any cooling system .
Application 2: Biosynthesis of Bacteriochlorophyll c
- Summary of Application : “1-Decanol, 10-chloro-” is used in the biosynthesis of bacteriochlorophyll c derivatives in the green sulfur bacterium Chlorobaculum tepidum .
- Methods of Application : The bacterium Chlorobaculum tepidum produces BChl c derivatives possessing a chlorine atom at the terminus of the esterifying chain in the 17-propionate residue by cultivation with exogenous ω-halo-1-alkanols .
- Results or Outcomes : The relative ratios of BChl c derivatives esterified with 8-chloro-1-octanol and 10-chloro-1-decanol were estimated to be 26.5% and 33.3% by cultivation with these ω-chloro-1-alkanols at the final concentrations of 300 and 150 μM, respectively .
Application 3: Organic Synthesis Intermediate
- Summary of Application : “1-Decanol, 10-chloro-” is used as an intermediate in organic synthesis . It plays a crucial role in the production of various chemicals.
Application 4: Solvent and Surfactant
- Summary of Application : “1-Decanol, 10-chloro-” is used as a solvent and surfactant . As a solvent, it can dissolve a variety of substances, and as a surfactant, it can reduce the surface tension of liquids, making them more effective at cleaning or forming emulsions.
Application 5: Energy Storage
- Summary of Application : “1-Decanol, 10-chloro-” is used in the creation of composite Phase Change Materials (PCMs) for energy storage . These PCMs offer efficient solutions for energy sustainability .
- Methods of Application : The composite PCMs are prepared using 1-decanol, expanded graphite (EG) with high thermal conductivity, and silica aerogel (SA), which is often used for thermal insulation protection, through the vacuum absorption method . The optimum contents of EG and SA in the composite PCMs are determined to be 9 and 14 wt.%, respectively .
- Results or Outcomes : The fabricated composite PCMs maintain good thermal stability even after 220 heating/cooling cycles . The thermal conductivity enhancement of EG-PCM and SA-PCM is 16.09 times and 1.21 times of the neat PCM, respectively .
Application 6: Food Industry
Safety And Hazards
“1-Decanol, 10-chloro-” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If inhaled, move the person to fresh air and keep comfortable for breathing .
properties
IUPAC Name |
10-chlorodecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21ClO/c11-9-7-5-3-1-2-4-6-8-10-12/h12H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUSESJECXGMIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCl)CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7068631 | |
Record name | 1-Decanol, 10-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7068631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Decanol, 10-chloro- | |
CAS RN |
51309-10-5 | |
Record name | 10-Chloro-1-decanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51309-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Decanol, 10-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051309105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Decanol, 10-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Decanol, 10-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7068631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-chlorodecan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.918 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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